molecular formula C22H19N3O2S B611085 SW203668 CAS No. 1673556-40-5

SW203668

Cat. No.: B611085
CAS No.: 1673556-40-5
M. Wt: 389.47
InChI Key: BHOBUXPHKZSABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SW203668 is a benzothiazole compound known for its anti-tumor activity, particularly against lung cancer cell lines. It functions as an irreversible inhibitor of stearoyl-CoA desaturase, an enzyme involved in the synthesis of monounsaturated fatty acids. This compound is selectively cytotoxic to certain cancer cell lines that express cytochrome P450 isoform CYP4F11 .

Preparation Methods

The synthesis of SW203668 involves the preparation of benzothiazole derivatives. The synthetic route typically includes the formation of benzothiazole rings through cyclization reactions.

Chemical Reactions Analysis

SW203668 undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions can modify the benzothiazole ring, affecting its biological activity.

    Substitution: The benzothiazole ring allows for various substitution reactions, which can be used to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SW203668 has several scientific research applications:

Mechanism of Action

SW203668 exerts its effects by irreversibly inhibiting stearoyl-CoA desaturase. This enzyme is crucial for the synthesis of monounsaturated fatty acids, which are necessary for the growth and survival of certain cancer cells. By inhibiting this enzyme, this compound disrupts lipid metabolism, leading to the selective cytotoxicity of cancer cells expressing CYP4F11 .

Comparison with Similar Compounds

SW203668 is unique due to its selective cytotoxicity against cancer cell lines expressing CYP4F11. Similar compounds include other benzothiazole derivatives and stearoyl-CoA desaturase inhibitors. this compound stands out for its high potency and selectivity. Some similar compounds include:

Properties

IUPAC Name

4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14/h2-13,20H,23H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOBUXPHKZSABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.